Pentanoic acid, 5-bromo-4-oxo-
Overview
Description
This compound is characterized by a five-carbon chain with a bromine atom attached to the fifth carbon, a ketone group between the fourth and fifth carbons, and a carboxylic acid group attached to the second carbon. It is not naturally occurring and is typically synthesized in a laboratory setting.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 5-bromo-4-oxopentanoic acid involves the bromination of levulinic acid (4-oxopentanoic acid) using elemental bromine (Br2) in a suitable solvent. The balanced chemical equation for this reaction is: [ \text{CH}_3\text{COCH}_2\text{CH}_2\text{COOH} + \text{Br}_2 \rightarrow \text{BrCH}_2\text{COCH}_2\text{CH}_2\text{COOH} + \text{HBr} ]
Industrial Production Methods
While specific industrial production methods for 5-bromo-4-oxopentanoic acid are not extensively documented, the synthesis typically follows similar principles as laboratory methods, involving bromination reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-bromo-4-oxopentanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or alcohols, to form new carbon-carbon bonds.
Nucleophilic Addition Reactions: The ketone group is susceptible to nucleophilic attack, leading to the formation of addition products.
Esterification and Amidation: The carboxylic acid group can participate in esterification or amidation reactions to form esters or amides.
Common Reagents and Conditions
Bromine (Br2): Used for the bromination of levulinic acid.
Nucleophiles: Such as amines or alcohols, used in substitution and addition reactions.
Acid Catalysts: Often used in esterification and amidation reactions.
Major Products
Substituted Derivatives: Formed from substitution reactions.
Addition Products: Resulting from nucleophilic addition to the ketone group.
Esters and Amides: Produced through esterification and amidation reactions.
Scientific Research Applications
5-bromo-4-oxopentanoic acid has several applications in scientific research:
Organic Synthesis: Its functional groups (bromine, carbonyl, and carboxylic acid) make it a useful building block for synthesizing more complex molecules.
Biomedical Research: Carboxylic acids are involved in many biological processes, and this compound’s reactivity makes it a valuable tool for studying biochemical pathways.
Catalytic Reactions: Its unique structure allows it to participate in various catalytic reactions, making it useful in industrial chemistry.
Mechanism of Action
The specific mechanism of action for 5-bromo-4-oxopentanoic acid in biological systems is not extensively documented. its structural similarity to levulinic acid suggests potential areas for investigation. The bromine atom and ketone group may interact with molecular targets, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
Levulinic Acid (4-oxopentanoic acid): Shares a similar structure but lacks the bromine atom.
5-Bromovaleric Acid: Similar in having a bromine atom but lacks the ketone group.
4-Hydroxyvaleric Acid: Contains a hydroxyl group instead of a ketone.
Properties
IUPAC Name |
5-bromo-4-oxopentanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrO3/c6-3-4(7)1-2-5(8)9/h1-3H2,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTIKIVWSYBVJJK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(=O)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10459404 | |
Record name | 5-bromolaevulinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10459404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14594-23-1 | |
Record name | 5-bromolaevulinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10459404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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